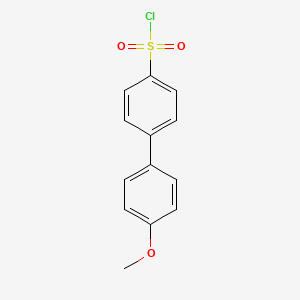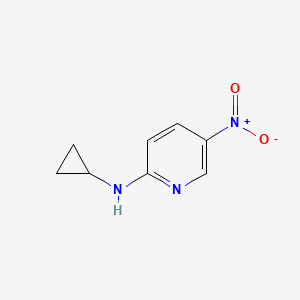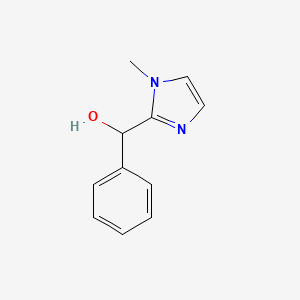
Methyl 1-propenyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-propenyl disulfide is an organosulfur compound with the molecular formula C₄H₈S₂ and a molecular weight of 120.236 g/mol It is known for its distinctive sulfurous odor and is commonly found in various Allium species, such as garlic and onions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 1-propenyl disulfide can be synthesized through several methods. One common approach involves the reaction of methyl thiol with propenyl halides under controlled conditions. Another method includes the use of thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol at 40°C . This method is efficient and avoids contamination by higher polysulfides.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of methyl thiol in the presence of suitable oxidizing agents. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-propenyl disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the disulfide bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides and thiols.
Applications De Recherche Scientifique
Methyl 1-propenyl disulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its antimicrobial and antifungal properties.
Industry: It is used in the flavor and fragrance industry to impart a characteristic sulfurous note to products.
Mécanisme D'action
The mechanism of action of methyl 1-propenyl disulfide involves several pathways:
Hydrogen Sulfide Release: It can release hydrogen sulfide, which acts as a signaling molecule in various biological processes.
Radical Scavenging Activity: It exhibits antioxidant properties by scavenging free radicals.
Enzyme Inhibition: It can inhibit certain enzymes, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Methyl 1-propenyl disulfide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Dimethyl disulfide: Known for its strong odor and use in pest control.
Diallyl disulfide: Found in garlic, known for its health benefits.
Methyl propyl disulfide: Similar in structure but with different reactivity and applications.
Each of these compounds has distinct properties and applications, making this compound a valuable compound in its own right.
Propriétés
Numéro CAS |
5905-47-5 |
|---|---|
Formule moléculaire |
C4H8S2 |
Poids moléculaire |
120.2 g/mol |
Nom IUPAC |
(E)-1-(methyldisulfanyl)prop-1-ene |
InChI |
InChI=1S/C4H8S2/c1-3-4-6-5-2/h3-4H,1-2H3/b4-3+ |
Clé InChI |
FUDUFCLRGSEHAJ-ONEGZZNKSA-N |
SMILES |
CC=CSSC |
SMILES isomérique |
C/C=C/SSC |
SMILES canonique |
CC=CSSC |
Densité |
0.955-0.961 |
Description physique |
colourless liquid |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)

![2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1597189.png)






![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1597203.png)



